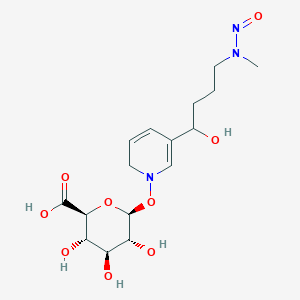
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and nitroso groups, which contribute to its reactivity and potential utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid can be achieved through multi-step organic synthesis. The process typically involves the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the butyl side chain: This step may involve alkylation reactions.
Addition of the nitroso group: This can be done through nitrosation reactions using nitrosating agents.
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: This step may involve hydroxylation reactions using oxidizing agents.
Formation of the carboxylic acid group: This can be done through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Halides, ethers.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of nitroso groups on biological systems.
Medicine
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of
Propiedades
Fórmula molecular |
C16H25N3O9 |
|---|---|
Peso molecular |
403.38 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[1-hydroxy-4-[methyl(nitroso)amino]butyl]-2H-pyridin-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O9/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)28-16-13(23)11(21)12(22)14(27-16)15(24)25/h2,4,8,10-14,16,20-23H,3,5-7H2,1H3,(H,24,25)/t10?,11-,12-,13+,14-,16-/m0/s1 |
Clave InChI |
DVDLUTUUPUIHJW-FIUVVILRSA-N |
SMILES isomérico |
CN(CCCC(C1=CN(CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N=O |
SMILES canónico |
CN(CCCC(C1=CN(CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)
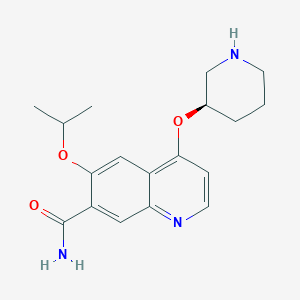
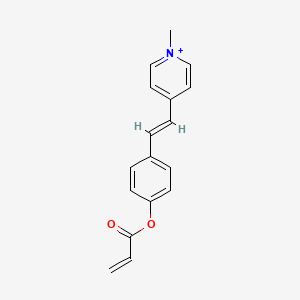
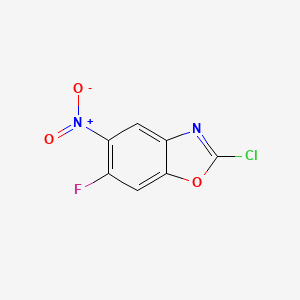
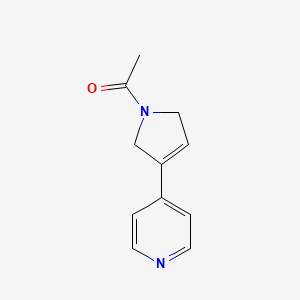
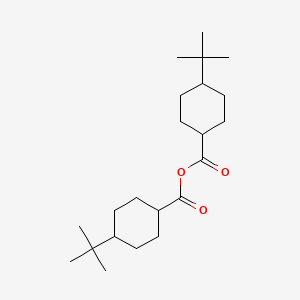
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
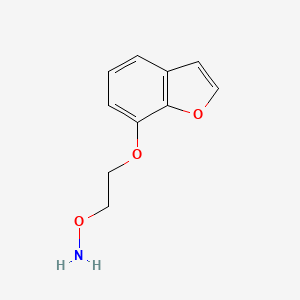
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)

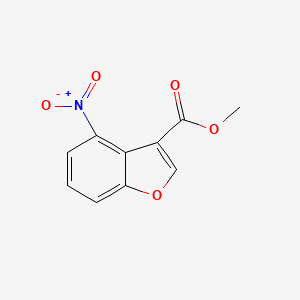
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
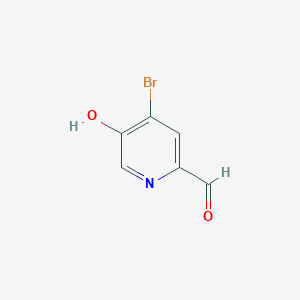
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
